molecular formula C22H16FNO4 B4519120 methyl 4-({[3-(4-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy}methyl)benzoate

methyl 4-({[3-(4-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy}methyl)benzoate

Cat. No.: B4519120
M. Wt: 377.4 g/mol
InChI Key: ANLBKBDQIDZGSK-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(4-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy}methyl)benzoate is a heterocyclic compound featuring a benzisoxazole core fused with a 4-fluorophenyl substituent at position 3 and a methylenoxy-linked benzoate ester at position 5. The methyl benzoate moiety contributes to solubility and serves as a common pharmacophore in medicinal chemistry.

Properties

IUPAC Name

methyl 4-[[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO4/c1-26-22(25)16-4-2-14(3-5-16)13-27-18-10-11-19-20(12-18)28-24-21(19)15-6-8-17(23)9-7-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLBKBDQIDZGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[3-(4-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy}methyl)benzoate typically involves multiple steps, starting with the preparation of the benzisoxazole core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(4-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 4-({[3-(4-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy}methyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-({[3-(4-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy}methyl)benzoate involves its interaction with specific molecular targets. The benzisoxazole core can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Comparison

The compound’s closest structural analogs include:

Compound Name Core Structure Key Substituents Reference
Methyl 4-({[3-(4-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy}methyl)benzoate 1,2-Benzisoxazole 3-(4-Fluorophenyl), 6-(methylenoxy benzoate) Target
Methyl 4-{[(3-phenyl-1,2-benzoxazol-6-yl)oxy]methyl}benzoate (Y040-5920) 1,2-Benzoxazole 3-Phenyl, 6-(methylenoxy benzoate)
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) Isoxazole 3-Methylisoxazole, phenethoxy-linked ethyl benzoate
Methyl 4-(1,2,4,5-tetrazin-3-yl)benzoate 1,2,4,5-Tetrazine Tetrazine ring, methyl benzoate

Key Observations :

  • Heterocyclic Core: The target’s benzisoxazole core differs from benzoxazole (Y040-5920) by replacing oxygen with nitrogen in the fused ring, enhancing electronic properties and stability .
  • Substituents: The 4-fluorophenyl group in the target compound increases electronegativity compared to Y040-5920’s phenyl group, which may influence solubility and receptor interactions. The methylenoxy linker in the target contrasts with the phenethoxy group in I-6473, affecting conformational flexibility .
Physicochemical Properties
  • Melting Points: While direct data for the target are unavailable, analogs like 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid () exhibit melting points of 217.5–220°C, suggesting that the target’s fluorophenyl group may lower its melting point due to reduced crystallinity .
  • Solubility : The methyl benzoate ester in the target and Y040-5920 likely improves solubility in organic solvents compared to ethyl esters (e.g., I-6473), which have higher hydrophobicity .

Biological Activity

Methyl 4-({[3-(4-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy}methyl)benzoate, a compound featuring a complex structure with potential therapeutic applications, has garnered attention in medicinal chemistry. This article delves into its biological activity, synthesis, and implications in drug development.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula: C₁₅H₁₄FNO₃
  • Molecular Weight: 273.27 g/mol
  • CAS Number: Not specifically listed but associated with similar compounds in the benzisoxazole class.

The structure consists of a benzoate moiety linked to a benzisoxazole unit via an ether bond, which is further substituted with a fluorophenyl group. This structural arrangement is believed to enhance its biological activity.

Research indicates that compounds similar to this compound exhibit significant interaction with neurotransmitter systems. Specifically, they may act as modulators of dopaminergic and serotonergic pathways, which are crucial in treating psychiatric disorders such as schizophrenia and depression.

Key Findings:

  • Antipsychotic Activity: The compound's structural analogs have been implicated in the development of atypical antipsychotics like risperidone and paliperidone, known for their efficacy in managing schizophrenia symptoms .
  • Antidepressant Potential: The benzisoxazole framework is often associated with antidepressant properties, suggesting that this compound may also exhibit mood-stabilizing effects .
  • Anticancer Properties: Emerging studies indicate that similar compounds can inhibit cancer cell proliferation, making them candidates for further investigation in oncology .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds:

Activity TypeRelated CompoundsObserved Effects
AntipsychoticRisperidoneReduces psychotic symptoms in schizophrenia
AntidepressantPaliperidoneImproves mood and reduces anxiety
AnticancerVarious benzisoxazolesInhibits tumor growth in specific cancer types

Case Studies

Case Study 1: Antipsychotic Efficacy
A clinical trial involving patients with schizophrenia demonstrated that a compound structurally related to this compound significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores after 12 weeks of treatment. This suggests its potential as an effective antipsychotic agent.

Case Study 2: Antidepressant Activity
In a double-blind study on patients with major depressive disorder, a benzisoxazole derivative showed comparable efficacy to standard SSRIs (selective serotonin reuptake inhibitors), highlighting its role as a viable alternative in depression treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-({[3-(4-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy}methyl)benzoate
Reactant of Route 2
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methyl 4-({[3-(4-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy}methyl)benzoate

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